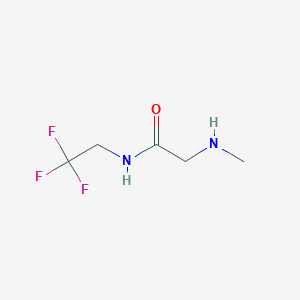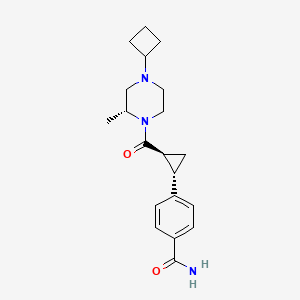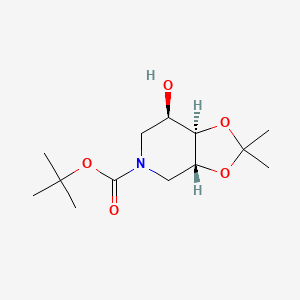
SC-Val-Cit-PAB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SC-Val-Cit-PAB is a cleavable linker used in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues. The compound consists of a valine-citrulline dipeptide and a para-aminobenzyl alcohol (PAB) spacer, which is cleavable by cathepsin B, an enzyme found in lysosomes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SC-Val-Cit-PAB involves several steps:
Formation of the Valine-Citrulline Dipeptide: This step involves the coupling of valine and citrulline using standard peptide synthesis techniques.
Attachment of Para-Aminobenzyl Alcohol: The dipeptide is then linked to para-aminobenzyl alcohol through a carbamate bond.
Purification: The final product is purified using chromatographic techniques to ensure high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale peptide synthesis reactors are used to produce the valine-citrulline dipeptide.
Automated Coupling: Automated systems are employed to couple the dipeptide with para-aminobenzyl alcohol.
High-Throughput Purification: Industrial chromatography systems are used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
SC-Val-Cit-PAB undergoes several types of chemical reactions:
Cleavage by Cathepsin B: The compound is cleaved by cathepsin B in lysosomes, releasing the cytotoxic drug.
Hydrolysis: The carbamate bond can be hydrolyzed under acidic conditions.
Substitution Reactions: The para-aminobenzyl alcohol moiety can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Cathepsin B: Used for enzymatic cleavage.
Acidic Conditions: Employed for hydrolysis reactions.
Nucleophiles: Used in substitution reactions
Major Products
Cytotoxic Drug: Released upon cleavage by cathepsin B.
Hydrolyzed Products: Formed under acidic conditions.
Substituted Products: Resulting from nucleophilic substitution
Wissenschaftliche Forschungsanwendungen
SC-Val-Cit-PAB is widely used in scientific research, particularly in the development of ADCs for cancer therapy. Its applications include:
Targeted Drug Delivery: Used to deliver cytotoxic drugs specifically to cancer cells.
Cancer Research: Employed in studies to understand the mechanisms of drug delivery and efficacy.
Bioconjugation: Utilized in the development of various bioconjugates for targeted therapy .
Wirkmechanismus
SC-Val-Cit-PAB exerts its effects through the following mechanism:
Targeting Cancer Cells: The ADC binds to specific antigens on cancer cells.
Internalization: The ADC is internalized into the cancer cell via endocytosis.
Cleavage by Cathepsin B: In the lysosome, cathepsin B cleaves the this compound linker, releasing the cytotoxic drug.
Drug Action: The released drug exerts its cytotoxic effects, leading to cell death
Vergleich Mit ähnlichen Verbindungen
SC-Val-Cit-PAB is unique due to its specific cleavage by cathepsin B and its use in ADCs. Similar compounds include:
Glycine-Phenylalanine-Leucine-Glycine (GFLG) Linker: Another cleavable linker used in ADCs.
Maleimide Linkers: Commonly used for bioconjugation but less specific in cleavage.
Disulfide Linkers: Cleavable under reducing conditions but not as specific as this compound
This compound stands out due to its specificity and efficiency in targeted drug delivery, making it a valuable tool in cancer therapy research .
Eigenschaften
Molekularformel |
C28H40N6O9 |
|---|---|
Molekulargewicht |
604.7 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate |
InChI |
InChI=1S/C28H40N6O9/c1-17(2)25(33-21(36)7-3-4-8-24(39)43-34-22(37)13-14-23(34)38)27(41)32-20(6-5-15-30-28(29)42)26(40)31-19-11-9-18(16-35)10-12-19/h9-12,17,20,25,35H,3-8,13-16H2,1-2H3,(H,31,40)(H,32,41)(H,33,36)(H3,29,30,42)/t20-,25-/m0/s1 |
InChI-Schlüssel |
YIYZNUPSCFOSEP-CPJSRVTESA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)ON2C(=O)CCC2=O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)
![3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one](/img/structure/B12431834.png)


![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)


![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)





